Cas no 99-56-9 (4-nitrobenzene-1,2-diamine)
4-nitrobenzene-1,2-diamine Chemical and Physical Properties
Names and Identifiers
-
- 4-Nitrobenzene-1,2-diamine
- 3,4-Diaminonitrobenzene
- Nitroophenylenediamine
- 2-Amino-4-nitro aniline
- 4-Nitro-o-phenylenediamine
- 4-Nitro-1,2-phenylenediamine
- 4-Nitro-1,2-phenylen
- 1,2-Diamino-4-nitrobenzene
- C.I. 76020
- 2-Amino-4-nitroaniline
- 1,2-Benzenediamine, 4-nitro-
- p-Nitro-o-phenylenediamine
- 4-Nitro-1,2-diaminobenzene
- 4-Nitro-1,2-benzenediamine
- 4-Nitrophenylenediamine
- 4-Nopd
- 4-Nop
- 4-N-o-Pda
- 4-NO
- 4NDB
- 4-Nitro-o-phenylene-diamine
- O-PHENYLENEDIAMINE, 4-NITRO-
- Nitro-o-phenylenediamine
- 4-Nitro-1,2-fenylendiamin
- 4-N
- 4-nitro 1,2-phenylene diamine
- BRN 0608106
- STK317795
- NCGC00259862-01
- 4-nitro-1,2-diamino-benzene
- CI 76020
- 2-amino-4-nitrophenylamine
- GS-3013
- NS00013892
- EN300-19619
- (2-amino-5-nitro-phenyl)-amine
- aniline, 2-amino-4-nitro-
- DB-028981
- BBL016368
- 99-56-9
- NSC5378
- p-nitro-o-phenylendiamine
- Tox21_202313
- 4-nitro-ortho-phenylenediamine
- 4-Nitro-1,2-fenylendiamin [Czech]
- NCI-C03941
- EINECS 202-766-3
- Q5649571
- AKOS000119818
- UNII-5A9AX7Y0TT
- 4-nitrophenylene diamine
- Tox21_302811
- O-PHENYLENEDIAMINE, 4-NITRO- [HSDB]
- 4-Nitro-benzene-1,2-diamine
- CHEBI:67116
- D77683
- SCHEMBL78293
- MFCD00007724
- 4-Nitro-para-phenylenediamine
- NCGC00091593-01
- 1ST000721
- 1,2-DIAMINO-4-NITROBENZENE [IARC]
- D0103
- NSC-5378
- F0001-2335
- NSC 5378
- 3,4-diamino-nitrobenzene
- 4-NITRO-O-PHENYLENEDIAMINE [WHO-DD]
- AC-2759
- C19384
- InChI=1/C6H7N3O2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H,7-8H
- ALBB-021305
- DTXSID9020958
- NCGC00091593-02
- 4-NITRO-O-PHENYLENEDIAMINE [MI]
- CHEMBL433721
- 5A9AX7Y0TT
- 4-nitrobenzene-1
- CAS-99-56-9
- CCRIS 451
- NCGC00091593-03
- 2-amino-5-nitroaniline
- 4-nitro 1,2-phenylenediamine
- HSDB 2895
- DTXCID30958
- 4-Nitro-o-phenylenediamine, 98%
- W-100032
- AI3-52605
- CCG-325544
- WLN: ZR BZ DNW
- 4-nitro-o-phenylene diamine
- NCGC00256320-01
- 4-13-00-00075 (Beilstein Handbook Reference)
- Z104474480
- CS-W007627
- 4Nitroparaphenylenediamine
- 4-NITRO-2-AMINOANILINE
- MSK000721
- 3,4Diaminonitrobenzene
- 1,2Benzenediamine, 4nitro
- 4NoPDA
- 4Nitro1,2fenylendiamin
- 4-NDB
- 4Nitroophenylenediamine
- 4Nitro1,2diaminobenzene
- pNitroophenylenediamine
- O-PHENYLENEDIAMINE, 4-NITRO-[HSDB]
- 4NOPD
- 4Nitro1,2phenylenediamine
- 4Nitro1,2benzenediamine
- 202-766-3
- 2Amino4nitroaniline
- 4Nitrophenylenediamine
- 1,2-DIAMINO-4-NITROBENZENE (IARC)
- 4-NITRO-O-PHENYLENEDIAMINE [INCI]
- 4-nitrobenzene-1,2-diamine
-
- MDL: MFCD00007724
- Inchi: 1S/C6H7N3O2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H,7-8H2
- InChI Key: RAUWPNXIALNKQM-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC(=C(C=1)N)N)=O
- BRN: 608106
Computed Properties
- Exact Mass: 153.05400
- Monoisotopic Mass: 153.053826
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 97.9
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Dark red needle like crystals.
- Density: 1.3682 (rough estimate)
- Melting Point: 199-201 °C (lit.)
- Boiling Point: 276.04°C (rough estimate)
- Flash Point: 208.5 °C
- Refractive Index: 1.6910 (estimate)
- Solubility: 1 N HCl: ethanol, 1:1: soluble50mg/mL
- Water Partition Coefficient: 1.2 g/L (20 ºC)
- Stability/Shelf Life: Stable. Incompatible with strong acids, strong reducing agents, strong oxidizing agents, acid chlorides, acid anhydrides.
- PSA: 97.86000
- LogP: 2.44480
- Merck: 6622
- Solubility: It is soluble in ethanol, acetone and hydrochloric acid solutions, but difficult to dissolve in water.
4-nitrobenzene-1,2-diamine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H317
- Warning Statement: P280
- Hazardous Material transportation number:2811
- WGK Germany:3
- Hazard Category Code: 22-43
- Safety Instruction: S36/37-S45
- RTECS:ST2975000
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:II
- TSCA:Yes
- Storage Condition:Store at room temperature
- Safety Term:6.1
- Packing Group:II
- Risk Phrases:R22; R68
4-nitrobenzene-1,2-diamine Customs Data
- HS CODE:2921519090
- Customs Data:
China Customs Code:
2921590090Overview:
2921590090. Other aromatic polyamines and derivatives and their salts. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921590090. other aromatic polyamines and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-nitrobenzene-1,2-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N814755-2.5kg |
4-Nitro-o-phenylenediamine |
99-56-9 | 97% | 2.5kg |
¥4,648.00 | 2022-09-01 | |
| TRC | N503420-1g |
4-Nitro-1,2-phenylenediamine |
99-56-9 | 1g |
$ 81.00 | 2023-09-06 | ||
| TRC | N503420-5g |
4-Nitro-1,2-phenylenediamine |
99-56-9 | 5g |
$ 92.00 | 2023-09-06 | ||
| TRC | N503420-10g |
4-Nitro-1,2-phenylenediamine |
99-56-9 | 10g |
$110.00 | 2023-05-17 | ||
| TRC | N503420-50g |
4-Nitro-1,2-phenylenediamine |
99-56-9 | 50g |
$133.00 | 2023-05-17 | ||
| TRC | N503420-100g |
4-Nitro-1,2-phenylenediamine |
99-56-9 | 100g |
$167.00 | 2023-05-17 | ||
| TRC | N503420-500g |
4-Nitro-1,2-phenylenediamine |
99-56-9 | 500g |
$270.00 | 2023-05-17 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015330-100g |
4-nitrobenzene-1,2-diamine |
99-56-9 | 97% | 100g |
¥179 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015330-25g |
4-nitrobenzene-1,2-diamine |
99-56-9 | 97% | 25g |
¥48 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015330-500g |
4-nitrobenzene-1,2-diamine |
99-56-9 | 97% | 500g |
¥354 | 2024-07-19 |
4-nitrobenzene-1,2-diamine Suppliers
4-nitrobenzene-1,2-diamine Related Literature
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 4-nitrobenzene-1,2-diamine
Chemical Profile of 4-nitrobenzene-1,2-diamine (CAS No. 99-56-9)
4-nitrobenzene-1,2-diamine, with the chemical formula C₆H₆N₂O₂ and CAS number 99-56-9, is a significant intermediate in organic synthesis and pharmaceutical chemistry. This compound, also known as m-dinitroaniline, exhibits a unique structure featuring both nitro and amino functional groups, making it a versatile precursor for various derivatives. Its applications span across multiple industries, including pharmaceuticals, agrochemicals, and specialty chemicals, where its reactivity and structural properties are leveraged for further functionalization.
The synthesis of 4-nitrobenzene-1,2-diamine typically involves the nitration of aniline derivatives followed by diazotization and reduction steps. The precise control of reaction conditions is crucial to achieving high yields and purity, as side reactions can lead to the formation of undesired byproducts. Recent advancements in catalytic processes have improved the efficiency of these synthetic routes, reducing environmental impact while maintaining high product quality.
In the pharmaceutical sector, 4-nitrobenzene-1,2-diamine serves as a key building block for several therapeutic agents. Its nitro group can be reduced to an amine or converted into other functional moieties, enabling the construction of complex molecular architectures. For instance, derivatives of this compound have been investigated for their potential in treating neurological disorders due to their ability to modulate neurotransmitter pathways. Studies have shown that certain analogs exhibit neuroprotective properties by interacting with specific enzyme systems.
Recent research has also highlighted the role of 4-nitrobenzene-1,2-diamine in developing novel materials with enhanced electronic properties. The presence of both electron-withdrawing nitro groups and electron-donating amino groups makes it an attractive candidate for use in organic semiconductors and conductive polymers. Researchers have explored its incorporation into π-conjugated systems to improve charge transport characteristics in organic field-effect transistors (OFETs). These findings open new avenues for applications in flexible electronics and optoelectronic devices.
The agrochemical industry has also benefited from the versatility of 4-nitrobenzene-1,2-diamine. Its structural framework allows for the synthesis of herbicides and fungicides with improved efficacy and selectivity. For example, certain derivatives have demonstrated promising activity against resistant weed species while maintaining low toxicity to crops. This underscores the importance of 4-nitrobenzene-1,2-diamine as a scaffold for developing next-generation agrochemicals that address the growing challenges in global food security.
From a chemical biology perspective, 4-nitrobenzene-1,2-diamine has been utilized in probing enzyme mechanisms and designing inhibitors for therapeutic targets. Its ability to act as a substrate or modulator for various enzymes has made it valuable in biochemical assays. Additionally, its photochemical properties have been exploited in studying light-induced reactions and developing photoactive materials for applications such as photodynamic therapy.
The handling and storage of 4-nitrobenzene-1,2-diamine require adherence to standard chemical safety protocols due to its reactivity under certain conditions. While it is not classified as a hazardous substance under typical usage scenarios, proper ventilation and personal protective equipment (PPE) are recommended during handling to minimize exposure risks. Storage conditions should prioritize stability by keeping the compound away from moisture and incompatible materials.
Future research directions for 4-nitrobenzene-1,2-diamine may focus on exploring greener synthetic methods and expanding its applications in sustainable chemistry. Innovations such as biocatalysis and flow chemistry could offer more environmentally friendly pathways to produce this compound at scale. Furthermore, interdisciplinary collaborations between chemists, biologists, and materials scientists may uncover novel uses that further enhance its industrial relevance.
In conclusion,4-nitrobenzene-1,2-diamine (CAS No. 99-56-9) remains a cornerstone in synthetic chemistry with far-reaching implications across multiple sectors. Its unique structural features enable diverse applications from pharmaceuticals to advanced materials science. As research continues to uncover new possibilities,4-nitrobenzene-1,2-diamine will undoubtedly play an integral role in shaping future advancements in chemical innovation.
99-56-9 (4-nitrobenzene-1,2-diamine) Related Products
- 26616-30-8(Benzenediamine,ar,ar,ar-trinitro-)
- 3058-38-6(s-Triaminotrinitrobenzene (DISCONTINUED))
- 32690-28-1(4,5-Dinitrobenzene-1,2-diamine)
- 21985-87-5(Benzenamine,2,3,4,5,6-pentanitro-)
- 26952-42-1(Benzenamine, trinitro-)
- 28930-29-2(m-Phenylenediamine,trinitro- (8CI))
- 26471-56-7(Benzenamine,ar,ar-dinitro-)
- 32114-57-1(1,3-Benzenediamine, 2-nitro-)
- 21348-86-7(o-Phenylenediamine, 4-nitro-, conjugate monoacid (8CI))
- 126967-17-7(DNA (apple gene AB10)(9CI))